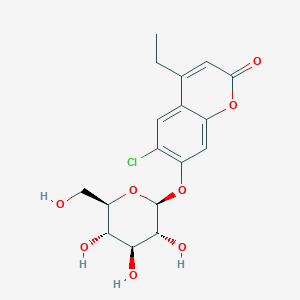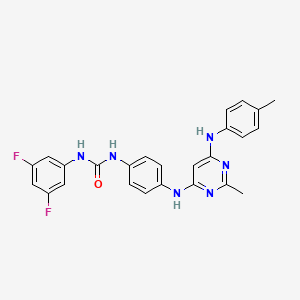![molecular formula C21H26N4O4S B11304476 1-[1-(11-Dioxo-1lambda6-thiolan-3-YL)-5-(4-methylphenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide](/img/structure/B11304476.png)
1-[1-(11-Dioxo-1lambda6-thiolan-3-YL)-5-(4-methylphenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(11-Dioxo-1lambda6-thiolan-3-YL)-5-(4-methylphenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiolan ring, a pyrazole moiety, and a piperidine carboxamide group, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(11-Dioxo-1lambda6-thiolan-3-YL)-5-(4-methylphenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide involves multiple steps, starting with the preparation of the thiolan ring and the pyrazole moiety. The reaction conditions typically include the use of specific catalysts and solvents to facilitate the formation of these rings. The final step involves the coupling of the pyrazole moiety with the piperidine carboxamide group under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are essential for commercial applications. The use of advanced purification techniques, such as chromatography, is also crucial to obtain the desired purity levels.
Análisis De Reacciones Químicas
Types of Reactions
1-[1-(11-Dioxo-1lambda6-thiolan-3-YL)-5-(4-methylphenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiolan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted aromatic compounds. These products can be further utilized in various applications, depending on the desired properties.
Aplicaciones Científicas De Investigación
1-[1-(11-Dioxo-1lambda6-thiolan-3-YL)-5-(4-methylphenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-[1-(11-Dioxo-1lambda6-thiolan-3-YL)-5-(4-methylphenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, gene expression, and metabolic regulation.
Comparación Con Compuestos Similares
Similar Compounds
1-[1-(11-Dioxo-1lambda6-thiolan-3-YL)-5-(4-chlorophenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide: Similar structure with a chlorine substituent.
1-[1-(11-Dioxo-1lambda6-thiolan-3-YL)-5-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide: Similar structure with a fluorine substituent.
Uniqueness
The uniqueness of 1-[1-(11-Dioxo-1lambda6-thiolan-3-YL)-5-(4-methylphenyl)-1H-pyrazole-3-carbonyl]piperidine-4-carboxamide lies in its specific substituents and the resulting biological activity. The presence of the methyl group on the aromatic ring may enhance its interaction with certain molecular targets, leading to distinct biological effects compared to its analogs.
Propiedades
Fórmula molecular |
C21H26N4O4S |
|---|---|
Peso molecular |
430.5 g/mol |
Nombre IUPAC |
1-[1-(1,1-dioxothiolan-3-yl)-5-(4-methylphenyl)pyrazole-3-carbonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H26N4O4S/c1-14-2-4-15(5-3-14)19-12-18(23-25(19)17-8-11-30(28,29)13-17)21(27)24-9-6-16(7-10-24)20(22)26/h2-5,12,16-17H,6-11,13H2,1H3,(H2,22,26) |
Clave InChI |
LMUALYREVFXCQN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)N4CCC(CC4)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(5Z)-5-benzylidene-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(quinolin-8-yl)propanamide](/img/structure/B11304398.png)
![4-Methyl-2-(pyrrolidin-1-YL)-6-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-YL}pyrimidine](/img/structure/B11304399.png)
![2-(2-methyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)-N-(4-methylphenyl)acetamide](/img/structure/B11304417.png)
![2-[(2-chlorobenzyl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11304420.png)
![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B11304421.png)
![2-(2-chlorophenoxy)-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]acetamide](/img/structure/B11304422.png)


![2-[(4-fluorobenzyl)sulfanyl]-N-(4-methoxybenzyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11304431.png)
![N-(4-fluorophenyl)-1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11304432.png)

![3-Phenethyl-3,4,8,9-tetrahydro-2H-cyclopenta[3,4]chromeno[8,7-E][1,3]oxazin-6(7H)-one](/img/structure/B11304444.png)
![3-[5-(3,4-dimethylphenyl)furan-2-yl]-N-(4-ethoxyphenyl)propanamide](/img/structure/B11304456.png)
